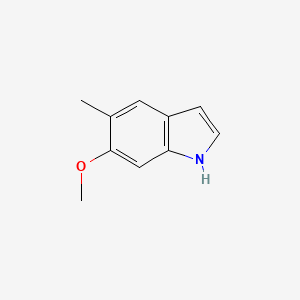

6-Methoxy-5-methyl-1H-indole

Descripción

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Chemical Biology

The indole nucleus is a fundamental structural motif in a multitude of biologically active compounds. naturalproducts.net Its prevalence is rooted in its ability to mimic the structure of peptides and interact with a variety of biological targets, including enzymes and receptors. naturalproducts.net This has led to the development of a remarkable number of approved drugs containing the indole framework. naturalproducts.net

Indole alkaloids, a major class of natural products, are widely distributed in plants and exhibit a broad spectrum of pharmacological activities. naturalproducts.net For instance, reserpine, an indole alkaloid, has been used for the treatment of high blood pressure, while the potent anti-tumor agents vincristine (B1662923) and vinblastine (B1199706) are also derived from indole-containing natural products. naturalproducts.net The electron-rich nature of the indole ring system facilitates its interaction with biological macromolecules, making it a fertile ground for the design of novel therapeutic agents. chim.it

The chemical and biological properties of the indole scaffold can be significantly modulated by the introduction of various substituents. Methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are common functionalities that alter the electronic and steric characteristics of the indole ring.

The methoxy group is an electron-donating group that increases the electron density of the aromatic system, which can enhance the reactivity of the indole ring towards electrophilic substitution. chim.it The position of the methoxy group on the indole nucleus can direct the regioselectivity of chemical reactions and influence the binding affinity of the molecule to its biological targets. chim.it Methoxy-substituted indoles are found in many natural products and have been a subject of research interest for several decades due to their diverse biological activities. chim.it

The methyl group, while also electron-donating, primarily adds steric bulk to the molecule. This can influence the compound's conformation and its ability to fit into the binding pocket of a protein. The strategic placement of methyl groups can be used to fine-tune the selectivity and potency of drug candidates.

In 6-Methoxy-5-methyl-1H-indole, the presence of the methoxy group at the 6-position and the methyl group at the 5-position creates a specific substitution pattern that is utilized in the synthesis of more elaborate molecules.

While direct research on the biological activities of this compound is not extensively documented in publicly available literature, its significance is highlighted by its use as a key building block in the synthesis of complex derivatives with potential therapeutic applications. The research trajectories for this compound are therefore best understood through the studies of the molecules derived from it.

One notable area of research involves the development of inhibitors for the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in certain types of leukemia. A study focused on the optimization of small molecule inhibitors of the Menin-MLL interaction utilized a derivative of this compound. Specifically, Methyl this compound-2-carboxylate was synthesized as an intermediate in the creation of these potent inhibitors. nih.gov This line of research underscores the value of the this compound scaffold in the design of targeted cancer therapies.

Furthermore, a United States patent discloses the synthesis of this compound-2-carboxamide and this compound-2-carbonitrile. google.com While the specific applications of these compounds are detailed within the patent, their creation from a this compound precursor points towards its utility in the generation of novel chemical entities for pharmaceutical research.

The synthesis of methoxy-activated indoles, in general, is a well-established area of organic chemistry. Common synthetic strategies that could potentially be applied to produce this compound include the Fischer, Bischler, and Hemetsberger indole syntheses. chim.it These methods provide versatile routes to a wide range of substituted indoles, allowing for the systematic exploration of their structure-activity relationships.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUQQIYVHISYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600098 | |

| Record name | 6-Methoxy-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071973-95-9 | |

| Record name | 6-Methoxy-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Methoxy 5 Methyl 1h Indole and Analogues

Classical Indole (B1671886) Synthesis Approaches in the Context of Methoxy- and Methyl-Substitution

Classical indole syntheses, many of which date back to the late 19th and early 20th centuries, remain valuable tools for organic chemists. Their application to the synthesis of specifically substituted indoles often requires modifications to accommodate the electronic and steric effects of the substituents.

Fischer Indole Synthesis Modifications for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles. wikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which rearranges to form the indole nucleus with the elimination of ammonia. wikipedia.org

The success of the Fischer synthesis for preparing methoxy- and methyl-substituted indoles depends on the availability of the corresponding substituted phenylhydrazines. For 6-methoxy-5-methyl-1H-indole, the required starting material would be (4-methoxy-3-methylphenyl)hydrazine. The reaction conditions, particularly the choice of acid catalyst (e.g., HCl, H2SO4, polyphosphoric acid, or Lewis acids like ZnCl2), can significantly influence the yield and regioselectivity. wikipedia.org In some cases, unexpected products can form. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH can yield ethyl 6-chloroindole-2-carboxylate as an abnormal product due to cyclization on the side of the methoxy (B1213986) group. nih.gov

A one-pot synthesis of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one oxime has been achieved by combining the Fischer indole synthesis with oximation in a weak alkaline solution at a mild temperature. sioc-journal.cn This suggests that modifications to the standard acidic conditions can be beneficial.

Madelung Synthesis Applications to Methylated and Methoxylated Anilines

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.orgchemicalbook.com This method is generally limited to the synthesis of simple indoles due to the harsh reaction conditions. chemicalbook.com However, modifications have been developed to improve its applicability.

The Smith-modified Madelung synthesis utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can react with esters or carboxylic acids. wikipedia.org This variation has been successfully applied to a range of substituted anilines, including those with methoxy and alkyl groups. wikipedia.org More recently, a tandem Madelung indole synthesis using methyl benzoates and N-methyl-o-toluidine with a LiN(SiMe3)2/CsF system has been reported to be compatible with methoxy substituents, something not achievable with the classical Madelung synthesis. researchgate.net

Reissert Indole Synthesis for Substituted Indoles

The Reissert indole synthesis is a multi-step process that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. chemicalbook.comwikipedia.orgpharmaguideline.com This method is suitable for the synthesis of substituted indoles. wikipedia.org

For the synthesis of this compound, the starting material would be 2-nitro-4-methoxy-5-methyltoluene. The choice of reducing agent for the cyclization step (e.g., zinc in acetic acid) is crucial. wikipedia.org It has been noted that in some cases, particularly in the preparation of 7-substituted indoles, the Reissert synthesis can unexpectedly yield 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives depending on the catalytic reduction conditions of the intermediate 2-nitrophenylpyruvate. thieme-connect.com

Bartoli Indole Synthesis for Substituted Nitroarenes

The Bartoli indole synthesis is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to form a substituted indole. wikipedia.orgjk-sci.comname-reaction.comonlineorganicchemistrytutor.comsynarchive.com A key feature of this reaction is the requirement of an ortho-substituent on the nitroarene for the reaction to be successful, with bulkier substituents often leading to higher yields. wikipedia.orgjk-sci.com This method is particularly useful for the synthesis of 7-substituted indoles. wikipedia.orgjk-sci.com

To synthesize a this compound derivative using this method, a suitably substituted nitroarene would be required. The reaction mechanism involves the addition of the Grignard reagent to the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgname-reaction.comonlineorganicchemistrytutor.com Three equivalents of the vinyl Grignard reagent are typically necessary when starting from a nitroarene. wikipedia.org

Nenitzescu Indole Synthesis for Hydroxyindoles and Derivatives

The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole (B134679) derivatives by reacting a benzoquinone with a β-aminocrotonic ester. pharmaguideline.comwikipedia.org The reaction can be performed with various substituents, including methyl and methoxy groups. wikipedia.org While this method directly produces 5-hydroxyindoles, these can potentially be converted to other substituted indoles through further chemical transformations. researchgate.net

The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org The reaction conditions, such as the solvent, can significantly impact the outcome, with polar solvents generally favoring the reaction. wikipedia.org Lewis acids can also be used to catalyze the reaction and improve yields. tarjomefa.com

Modern Catalytic Approaches for Indole Ring Construction

Modern synthetic methods often rely on transition metal catalysis to achieve high efficiency and functional group tolerance. Palladium-catalyzed reactions have become particularly prominent in indole synthesis.

Palladium-catalyzed methods offer versatile routes to indoles from simple starting materials like anilines and alkynes. nih.gov The Larock indole synthesis, for example, is a heteroannulation reaction that uses a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is highly versatile and can produce a wide variety of substituted indoles. wikipedia.org

Another approach involves the palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which yields 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org Research has also demonstrated the synthesis of indoles via palladium-catalyzed C-H activation of anilines and subsequent reaction with alkynes, using oxygen as the oxidant. nih.gov These modern catalytic methods provide efficient pathways to complex indole structures and are amenable to the introduction of various substituents. mdpi.comorganic-chemistry.org

Palladium-Catalyzed Reactions for Functionalized Indoles

Palladium catalysis has become a powerful tool for the synthesis and functionalization of indole derivatives. doaj.orgbeilstein-journals.org These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex indole structures from simpler precursors. acs.org Palladium-catalyzed reactions can be broadly categorized into those that build the indole ring system from acyclic or benzenoid precursors and those that functionalize a pre-existing indole core. acs.org

One prominent strategy involves the palladium-catalyzed coupling of o-ethynylaniline with vinyl or aryl halides and triflates, followed by a cyclization step to form the indole ring. acs.org Another approach is the reductive N-heteroannulation of 2-nitrostyrenes, which can be achieved using palladium catalysts in the presence of a carbon monoxide source. orgsyn.org This method has been shown to be compatible with a variety of functional groups, including esters, ketones, and halides. orgsyn.org

For the direct functionalization of the indole nucleus, palladium-catalyzed C-H activation has emerged as a key technique. doaj.orgbeilstein-journals.org This allows for the introduction of substituents at various positions of the indole ring without the need for pre-functionalized starting materials, adhering to the principles of atom economy. doaj.orgbeilstein-journals.org For instance, the alkenylation of indoles can be achieved through palladium-catalyzed coupling with alkenes. doaj.org

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have also been effectively employed in indole synthesis using palladium catalysis. thieme-connect.com These processes are highly efficient and can rapidly generate complex molecular architectures. thieme-connect.com An example is the synthesis of 3,4-fused tricyclic indoles through a sequence of an intramolecular Heck reaction followed by reductive N-heteroannulation. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions in Indole Synthesis

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type |

| Reductive N-heteroannulation | Pd(OAc)₂ / PPh₃ / CO | 2-Nitrostyrenes | Functionalized Indoles |

| Larock Indole Annulation | Pd₂(dba)₃ / DtPBF | --- | 3,(4-6)-Tricyclic Indoles |

| Heck Reaction/N-heteroannulation | Pd(OAc)₂ / DPPP / CO | --- | 3,4-Fused Tricyclic Indoles |

| C-H Alkenylation | Pd(OAc)₂ / Co-oxidant | Indole / Alkene | N-Prenylated Indoles |

Copper-Catalyzed Cyclization Strategies

Copper-catalyzed reactions represent a cost-effective and less toxic alternative to palladium-based methods for indole synthesis. bohrium.com The utility of copper in constructing the indole core has been demonstrated through various cyclization strategies. bohrium.comresearchgate.net

A significant advancement in this area is the copper-catalyzed annulation of various nitrogen-containing substrates, such as anilines, o-alkynylanilines, and enamines, to form the indole scaffold. bohrium.com These reactions often proceed with high catalytic activity and can produce a diverse range of functionalized indoles. bohrium.com For instance, a tandem protocol involving the annulation of terminal alkynes with 2-(tosylmethyl)anilines has been developed. bohrium.com

Copper catalysts are also effective in promoting the intramolecular oxidative amination of alkenes. nih.gov This method has been successfully applied to the synthesis of N-aryl and N-sulfonyl indoles from the corresponding N-substituted 2-vinylanilines, using oxygen as the terminal oxidant. nih.gov Furthermore, a one-pot process combining a copper-catalyzed Chan-Lam coupling with this oxidative amination allows for the direct synthesis of N-aryl indoles from 2-vinylanilines and arylboronic acids. nih.gov

The synthesis of multisubstituted indoles can be achieved through sequential copper(II)-catalyzed Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions. rsc.org This one-pot procedure starts from arylboronic acids and ester (Z)-3-aminoacrylates to yield diverse indole-3-carboxylic esters. rsc.org

Table 2: Examples of Copper-Catalyzed Reactions in Indole Synthesis

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type |

| Oxidative Cyclization | Cu(OAc)₂ / TEMPO / O₂ | N-Aryl/N-Sulfonyl 2-Vinylanilines | N-Aryl/N-Sulfonyl Indoles |

| Chan-Lam/Oxidative Amination | Cu(OAc)₂ / TEMPO / O₂ | 2-Vinylanilines / Arylboronic Acids | N-Aryl Indoles |

| Sequential N-Arylation/CDC | Cu(OAc)₂ / Additives | Arylboronic Acids / Ester (Z)-3-aminoacrylates | Indole-3-carboxylic Esters |

| Anion-Radical Redox Relay | CuSO₄ | Toluene derivatives / Nitrile derivatives | N-H Indoles |

Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. openmedicinalchemistryjournal.com Green chemistry principles are increasingly being applied to the synthesis of indoles, focusing on the use of less hazardous materials, alternative energy sources, and solvent-free conditions. openmedicinalchemistryjournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in shorter timeframes. sciforum.netnih.gov This method has been successfully applied to several classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

A notable example is the microwave-assisted, solvent-free Bischler indole synthesis, which involves the solid-state reaction of anilines and phenacyl bromides. organic-chemistry.org This method avoids the use of organic solvents and toxic metal catalysts, offering a greener alternative to traditional approaches. organic-chemistry.org Microwave irradiation has also been employed in one-pot, three-component reactions to synthesize polysubstituted indoles under Sonogashira coupling conditions. nih.gov Furthermore, a three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds under microwave irradiation provides a regioselective route to 3-functionalized indoles. acs.org

Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. openmedicinalchemistryjournal.combenthamscience.com They can act as both the reaction medium and catalyst in organic transformations. heteroletters.org Task-specific ionic liquids, such as 1-butyl-3-methylimidazolinium hydroxide (B78521) ([Bmim]OH), have been effectively used in the synthesis of bisindolyl oxindoles by condensing isatin (B1672199) with indoles. heteroletters.org This method is catalyst-free, and the ionic liquid can be recycled multiple times without a significant loss of activity. heteroletters.org Brønsted acid ionic liquids have also been employed as catalysts for the Friedel-Crafts reaction of indoles with ketones. benthamscience.com

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and eliminates the need for potentially toxic and volatile organic solvents. openmedicinalchemistryjournal.com The synthesis of indole derivatives has been successfully achieved under solvent-free conditions, for example, by reacting indole with substituted aromatic aldehydes using cellulose (B213188) sulfuric acid as a recyclable solid acid catalyst. openmedicinalchemistryjournal.com Another example is the ring expansion of indoles with dialkylacetylene dicarboxylates under thermal and open-air conditions to produce highly functionalized benzazepines without the need for a solvent or catalyst. rsc.org

The use of nanocatalysts is a rapidly growing area in green chemistry, offering advantages such as high surface area-to-volume ratio, increased catalytic activity, and ease of separation and recyclability. openmedicinalchemistryjournal.com Magnetic nanocatalysts, for instance, can be easily recovered from the reaction mixture using an external magnet. orgchemres.orgtandfonline.com

A novel magnetic nanocatalyst, γ-Fe₂O₃@HAp@PBABMD@Cu, has been developed for the efficient synthesis of pyridopyrimidine-indole hybrids via a three-component reaction. orgchemres.org Similarly, Fe₃O₄@FAp@Ni has been used as a recyclable magnetic nanocatalyst for the synthesis of polyfunctional indole-pyrido[2,3-d]pyrimidine hybrids. tandfonline.com Palladium nanoparticles confined within the cages of MIL-101 have shown enhanced efficiency as a catalyst for the one-pot synthesis of indoles in water. acs.org Furthermore, a ruthenium nanocatalyst has been reported for the regioselective C-H alkenylation of indoles to produce 3-alkenylindoles. nih.gov

Solvent-Free Conditions

Regioselective Synthesis of this compound and its Isomers

The regioselective synthesis of substituted indoles like this compound relies on established indole synthesis methodologies, where the substitution pattern of the starting materials dictates the final arrangement of functional groups on the indole core. Classical methods such as the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for preparing methoxy-activated indoles. chim.itrsc.org

For instance, the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, is a versatile method. rsc.org To achieve the 6-methoxy-5-methyl substitution pattern, one would start with (4-methoxy-3-methylphenyl)hydrazine. The choice of the carbonyl component would then determine the substituents at the C2 and C3 positions of the indole ring.

A documented synthesis of a 6-methoxyindole (B132359) isomer, ethyl 6-methoxy-3-methylindole-2-carboxylate, was achieved through the Japp–Klingmann reaction. rsc.org This synthesis started with m-anisidine, which was diazotized and reacted with ethyl α-ethylacetoacetate. The resulting azo-ester intermediate was then heated in ethanolic HCl to yield a mixture of the 6-methoxy and 4-methoxy indole isomers, with the 6-methoxy isomer being the major product and separable by crystallization. rsc.org This highlights a common challenge in regioselective synthesis: the formation of isomers.

Another strategy involves the construction of the indole ring from appropriately substituted anilines and benzaldehydes. chim.it For example, the synthesis of 5,6-dimethoxyindole (B14739) has been achieved via a copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) with ethyl 2-isocyanoacetate. chim.it Adapting such methods by using starting materials with the desired 6-methoxy-5-methyl substitution would be a viable route to the target compound.

Table 1: Common Indole Synthesis Methods for Methoxy-Activated Indoles

| Synthesis Method | Key Reactants | General Applicability | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Highly versatile for various substitution patterns. | chim.itrsc.org |

| Bischler-Mohlau Synthesis | α-Haloketone, Aniline | Useful for specific substitution patterns. | |

| Hemetsberger Synthesis | α-Azido-cinnamic ester | Primarily for 2-substituted indoles. | chim.it |

Derivatization Strategies Post-Indole Ring Formation

Once the this compound core is formed, its further functionalization can be achieved through various derivatization strategies. The electron-donating methoxy group significantly influences the reactivity and regioselectivity of these subsequent reactions. chim.it

The methoxy group at the C6 position enhances the electron density of the indole nucleus, making it more susceptible to electrophilic attack. chim.itsmolecule.com This activation allows for functionalization at positions that are typically less reactive in unsubstituted indoles. For example, indoles activated with methoxy groups at the C4 and C6 positions show increased reactivity at the C7 position. chim.itdergipark.org.tr

Halogenation is a common functionalization reaction. Bromination of methoxy-activated indoles, for instance using N-bromosuccinimide (NBS), can proceed selectively. The resulting bromo-indoles are valuable intermediates for further modifications, such as forming new carbon-carbon bonds through cross-coupling reactions like Suzuki and Stille couplings, which can lead to the synthesis of novel bis-indole structures. dergipark.org.tr

The nitrogen atom of the indole ring can be alkylated using various methods. ambeed.com While many reactions favor substitution at the C3 position, specific conditions can achieve selective N-alkylation. A three-component Mannich-type reaction conducted in aqueous microdroplets has been shown to produce N-alkylation products, in contrast to the same reaction in bulk which yields C-alkylation products. stanford.edu This method was successful for 5-methoxyindole, affording the N-alkylation product in a 32% yield. stanford.edu

For 2,3-disubstituted indoles, the regioselectivity of alkylation with p-quinone methides can be tuned by the choice of solvent. acs.org In certain solvents, the reaction favors alkylation at the C6 position, while in others, such as THF, N1-alkylation is the predominant outcome. acs.org Furthermore, N-alkoxy derivatives of indoles can be synthesized by reacting N-hydroxyindole with an alkyl halide. nih.gov

In simple indoles, electrophilic substitution occurs preferentially at the C3 position. However, the presence of a 6-methoxy group significantly alters this reactivity profile. chim.itrsc.org The electron-donating nature of the methoxy group activates the indole nucleus to such an extent that electrophilic substitution at the C2 position becomes a competitive process. rsc.org The methoxy group increases the electron density of the entire aromatic system, facilitating electrophilic attacks. chim.itsmolecule.com

Substitutions can also occur on the benzene (B151609) portion of the indole ring. The activating effect of the methoxy group can direct electrophiles to specific positions on the carbocyclic ring, which would otherwise be unreactive. chim.it For example, formylation, acylation, and nitration are common electrophilic substitution reactions that can be performed on methoxy-activated indoles. chim.itdergipark.org.tr

Table 2: Regioselectivity of Electrophilic Substitution in Indoles

| Indole Type | Preferred Position(s) for Electrophilic Attack | Activating/Deactivating Influence | Reference |

|---|---|---|---|

| Unsubstituted Indole | C3 >> N1 > C2 | Naturally electron-rich. | chim.it |

| 6-Methoxyindole | C3, C2 | Methoxy group strongly activates the ring system. | rsc.org |

Bis-indole alkaloids are an important class of natural products, and their synthesis is of great interest. chim.itjchemlett.com A common method for forming bis-indole systems is the condensation reaction of two equivalents of an indole with a carbonyl compound, such as an aldehyde or ketone. jchemlett.com This reaction, often catalyzed by acid, results in a new carbon-carbon bond linking the two indole units, typically through their C3 positions, to the carbonyl carbon. jchemlett.com Microwave-assisted synthesis under solvent-free conditions has been reported as an efficient method for producing these compounds. jchemlett.com

Another strategy for creating bis-indoles involves the condensation of an indole with formaldehyde (B43269) in the presence of an acid, which can yield a methylene-bridged bis-indole. dergipark.org.tr More advanced methods include the aluminum-catalyzed cross-selective C3–N1′ coupling of indoles with N-methoxyindoles, which act as N-electrophilic indole reagents. researchgate.netmdpi.com This approach allows for the challenging formation of a direct bond between the C3 position of one indole and the nitrogen of another. researchgate.netmdpi.com

Reactivity and Chemical Transformations of 6 Methoxy 5 Methyl 1h Indole

Chemical Transformations Involving the Indole (B1671886) Ring System

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic substitution reactions. The presence of the electron-donating 6-methoxy group further enhances the reactivity of the ring system. chim.it Common transformations involve reactions at the C2, C3, C4, and C7 positions.

One of the fundamental reactions for introducing a formyl group onto an electron-rich indole ring is the Vilsmeier-Haack reaction. wikipedia.orgrsc.org This reaction typically uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the indole. wikipedia.orgsid.ir For electron-rich indoles, this substitution commonly occurs at the C3 position. For instance, the Vilsmeier-Haack formylation of 2-methyl-5-methoxyindole is a key step in synthesizing more complex derivatives, proceeding with the introduction of a formyl group at the C3 position. nih.gov

Hydroxylation of the indole ring is another key transformation, often observed in metabolic studies. In the metabolism of a related compound, 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, hydroxylation was identified as a significant pathway, occurring on the indole moiety. This suggests that the 6-Methoxy-5-methyl-1H-indole ring is also susceptible to oxidative transformations.

Furthermore, the indole ring can undergo oxidation to form corresponding indole-2,3-diones using oxidizing agents like potassium permanganate. The table below summarizes some of the key chemical transformations involving the indole ring.

| Reaction Type | Reagent(s) | Position(s) Affected | Product Type |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 3-Formylindole derivative |

| Oxidation | Potassium Permanganate (KMnO₄) | C2, C3 | Indole-2,3-dione |

| Hydroxylation (Metabolic) | Cytochrome P450 enzymes | Indole Ring (various) | Hydroxylated indole |

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) at the C6 position is a significant modulator of the compound's reactivity and is itself susceptible to specific chemical transformations.

A primary reaction of the methoxy group is O-demethylation, the cleavage of the methyl-oxygen bond to yield a hydroxyl group (-OH). This transformation can be achieved using strong Lewis acids, with boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) (CH₂Cl₂) being a particularly effective reagent for cleaving aryl methyl ethers at or below room temperature. mdma.chcommonorganicchemistry.com The reaction proceeds by forming a complex between the boron tribromide and the ethereal oxygen, followed by the departure of methyl bromide. mdma.ch This method has been successfully used to demethylate various methoxyindoles to their corresponding hydroxyindoles. nih.govresearchgate.net

Metabolic processes in biological systems also achieve O-demethylation. Studies on the metabolism of 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole by liver microsomes showed that O-demethylation was a predominant metabolic pathway.

Acid-catalyzed cleavage is another potential reaction, although it often requires harsher conditions, such as boiling with hydrogen bromide in acetic acid. mdma.ch

Reactivity of the Methyl Group

The methyl group at the C5 position of the indole ring is generally less reactive than the indole nucleus or the methoxy group. However, it can undergo oxidation under specific conditions.

Studies on the metabolism of 3-methylindole (B30407) have shown that the methyl group can be oxidized. nih.gov A reactive intermediate, 3-methylenindolenine, can be formed through hydrogen abstraction from the methyl group. nih.gov This suggests that the 5-methyl group in this compound could potentially undergo similar enzymatic or chemical oxidation to form a hydroxymethyl or even a formyl group, providing a handle for further functionalization. Research on related indolo[2,3-b]quinoline compounds has also demonstrated that hydroxylation of a methyl group is a feasible microbial conversion.

Influence of Substituents on Indole Reactivity and Regioselectivity

The regioselectivity of chemical reactions on the this compound is a direct consequence of the electronic and steric effects of its substituents. The indole ring itself typically undergoes electrophilic attack at the C3 position. However, the substituents on the benzene (B151609) ring significantly alter this preference.

The 6-methoxy group is a powerful electron-donating group, which increases the electron density of the entire indole nucleus, thereby activating it towards electrophilic attack. chim.it This activation can also alter the preferred site of reaction. While simple indoles favor the C3 position, the presence of a 6-methoxy group can make direct substitution at the C2 position a competitive process.

The 5-methyl group is a weakly electron-donating group that further enhances the electron-rich nature of the benzene portion of the ring. The combined effect of the 5-methyl and 6-methoxy groups strongly influences where electrophiles will attack the benzene part of the indole. Electron-donating groups at these positions tend to direct electrophilic substitution to the C4 and C7 positions. For example, studies on 5,6-dimethoxy-3-methyl-1H-indole have shown that halogenation occurs preferentially at C7.

The table below summarizes the directing influence of the substituents on the regioselectivity of electrophilic substitution on the indole ring.

| Position on Indole Ring | Influence of 6-Methoxy Group | Influence of 5-Methyl Group | Predicted Site of Electrophilic Attack |

| C2 | Activating; increases competition with C3 | Minor | Possible site |

| C3 | Activating | Activating | Primary site (if not blocked) |

| C4 | Activating (ortho to 5-Me, meta to 6-MeO) | Activating (ortho) | Favorable site |

| C7 | Activating (ortho to 6-MeO) | Activating (meta) | Favorable site |

Structure Activity Relationship Sar Studies of 6 Methoxy 5 Methyl 1h Indole Derivatives

Positional Isomerism and its Impact on Biological Activity

The specific arrangement of atoms within a molecule, known as positional isomerism, can dramatically alter the biological effects of 6-methoxy-5-methyl-1H-indole derivatives. The location of the methoxy (B1213986) and methyl groups on the indole (B1671886) ring is a critical determinant of the molecule's interaction with biological targets.

For instance, shifting the methoxy group from the 6-position to other locations on the indole ring can lead to significant changes in anticancer activity and the mechanism of cell death. nih.gov A study on indolyl-pyridinyl-propenones demonstrated that a 5-methoxy-2-methylindole (B121554) derivative induced a specific type of cell death known as methuosis, while its 6-methoxy isomer was a potent anti-mitotic agent that disrupted microtubule formation. nih.gov Interestingly, a 5,6-dimethoxyindole (B14739) derivative was found to be completely inactive, highlighting the sensitive nature of substituent positioning. nih.gov

Similarly, the position of other functional groups in conjunction with the methoxy group is crucial. In a series of 6-methoxy-1H-indole-carbonitriles, moving the cyano group from the C-3 to the C-2 position resulted in a complete loss of bioactivity, emphasizing the importance of the 3-cyano group for target engagement.

The following table summarizes the impact of positional isomerism on the biological activity of some methoxyindole derivatives:

| Compound/Isomer | Substitution Pattern | Observed Biological Activity |

| Indolyl-pyridinyl-propenone | 5-Methoxy-2-methylindole | Induces methuosis |

| Indolyl-pyridinyl-propenone | 6-Methoxy-2-methylindole | Potent anti-mitotic, microtubule disruption nih.gov |

| Indolyl-pyridinyl-propenone | 5,6-Dimethoxyindole | Inactive nih.gov |

| Indole-carbonitrile | 6-Methoxy-1H-indole-3-carbonitrile | Biologically active |

| Indole-carbonitrile | 6-Methoxy-1H-indole-2-carbonitrile | Inactive |

Role of Methoxy Group in Modulating Biological Activity

The methoxy group (-OCH3) at the 6-position of the indole ring plays a multifaceted role in modulating the biological activity of these compounds. Its electron-donating nature enhances the electron density of the indole ring, which can influence its reactivity and interaction with biological macromolecules. smolecule.com

The methoxy group can significantly impact a molecule's physicochemical properties, such as lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net In some instances, the methoxy group can enhance the binding of a ligand to its target site. researchgate.net However, it can also be a site of metabolic instability, often undergoing O-demethylation. researchgate.net

In the context of anticancer activity, the presence and position of the methoxy group are critical. As mentioned earlier, the location of the methoxy group on the indole ring of indolyl-pyridinyl-propenones dictates whether the compound induces methuosis or disrupts microtubules. nih.gov The methoxy group is a common feature in many natural and synthetic compounds with anticancer properties, including those that inhibit tubulin polymerization. chim.itevitachem.com

Role of Methyl Group in Modulating Biological Activity

The methyl group (-CH3) at the 5-position also contributes significantly to the biological profile of this compound derivatives. The presence of a methyl group can influence the molecule's lipophilicity and steric interactions with its biological target.

In a study of 1H-indole-2-carboxamides with anti-trypanosomal activity, small, electron-donating groups like methyl at the 5-position were found to be favorable for potency. acs.org Conversely, analogues with electron-withdrawing groups at this position were inactive. acs.org This highlights the importance of the electronic properties of the substituent at C-5.

Furthermore, in the context of indolo[2,3-b]quinolines, the presence and position of methyl groups strongly influence their antimicrobial and cytotoxic activity. researchgate.net Methylation at specific nitrogen atoms within the quinoline (B57606) structure was found to be essential for cytotoxicity. researchgate.net

Effects of Additional Substituents on the Indole Core

The introduction of other substituents onto the indole core, in addition to the 6-methoxy and 5-methyl groups, provides a powerful strategy for fine-tuning biological activity.

N-Substitution Effects

Modification at the N-1 position of the indole ring can significantly impact biological activity. For example, in a series of indole derivatives designed as anti-inflammatory agents, the nature of the substituent on the indole nitrogen was a key determinant of their COX-2 selectivity and anti-inflammatory potency. derpharmachemica.com Replacing a benzoyl group with a 4-chlorobenzoyl group at the N-1 position generally led to improved activity. derpharmachemica.com

Similarly, for some indole-based chalcones, methylation of the indole nitrogen is a distinguishing feature of compounds that affect tubulin polymerization. nih.gov

C-2, C-3, and other Ring Positions Substitutions

Substitutions at other positions of the indole ring, such as C-2, C-3, and C-7, have been extensively explored to optimize biological activity.

C-2 and C-3 Positions: The C-2 and C-3 positions of the indole ring are often sites for introducing diverse functional groups to modulate activity. For instance, the development of C2, C3-disubstituted indoles is a significant area of research in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov The direct coupling of various carbonyl compounds to the C-3 position of C-2 substituted indoles offers an efficient way to create libraries of complex indole derivatives for drug discovery. nih.gov In some cases, the presence of a methyl group at the C-2 position is a key structural feature. nih.govnih.gov

C-7 Position: The introduction of substituents at the C-7 position can also have a profound effect. For example, in a series of 6-methoxy-1H-indole-3-carbonitriles, the introduction of electron-withdrawing groups like chlorine or iodine at the C-7 position significantly enhanced their kinase inhibitory activity.

The following table provides examples of how additional substituents affect the biological activity of methoxy-indole derivatives:

| Parent Scaffold | Position of Additional Substituent(s) | Substituent(s) | Impact on Biological Activity |

| 6-Methoxy-1H-indole-3-carbonitrile | C-7 | -Cl, -I | Enhanced kinase inhibitory activity |

| Indole Core | N-1 | 4-Chlorobenzoyl | Increased anti-inflammatory activity derpharmachemica.com |

| 5-Methoxy-2-methylindole | C-3 | Pyridinyl-propenone | Induces methuosis nih.gov |

| 6-Methoxy-2-methylindole | C-3 | Pyridinyl-propenone | Microtubule disruption nih.gov |

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. Conformational analysis helps to understand the preferred spatial arrangement of the atoms and how this correlates with biological activity.

Computational methods like Density Functional Theory (DFT) are often employed to study the conformational preferences of indole derivatives. researchgate.net These studies can reveal key structural features such as the planarity of the indole ring and the orientation of its substituents. For example, in 5-ethoxy-6-methoxy-1H-indole, the ethoxy group adopts a specific conformation to minimize steric hindrance with the adjacent methoxy group.

The conformational flexibility of side chains attached to the indole core can also be critical. For instance, the rotation of a 3-methoxypropenoate side chain in the indole alkaloid dihydrocorynantheine (B1227059) was studied using dynamic NMR spectroscopy and computational methods. acs.org The energy barrier for this rotation and the relative populations of different conformers were determined, providing insights into the molecule's dynamic behavior which can influence its binding to a receptor. acs.org Understanding the conformational landscape of this compound derivatives is therefore essential for designing molecules with optimal shapes for biological activity.

Biological Activities and Pharmacological Potential of 6 Methoxy 5 Methyl 1h Indole Derivatives

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. tmc.edunih.gov Indole (B1671886) derivatives, including those with methoxy (B1213986) substitutions, are recognized for their antioxidant capabilities. nih.govsmolecule.com

Derivatives of 6-methoxy-5-methyl-1H-indole have shown potential in mitigating oxidative stress. For instance, the compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) demonstrated a protective effect against cisplatin-induced organ damage by reducing nitric oxide and malondialdehyde (MDA) levels, while simultaneously boosting the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.gov This suggests a mechanism of action that involves the inhibition of ROS and inflammation. nih.gov

Furthermore, studies on related methoxy-indole derivatives have highlighted their ability to scavenge free radicals and protect against oxidative damage. smolecule.commdpi.com For example, certain 5-methoxy-indole carboxylic acid hybrids have been shown to suppress iron-induced lipid peroxidation and scavenge superoxide anions. mdpi.com The antioxidant properties of these compounds are often attributed to the electron-donating nature of the indole ring and its substituents, which can stabilize free radicals. nih.gov

Antimicrobial Properties

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. turkjps.org Indole derivatives have been extensively investigated for their broad-spectrum antimicrobial activities. turkjps.orgrsc.org

Antibacterial Efficacy

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net For instance, certain 5H-indolo[2,3-b]quinoline derivatives bearing methoxy and methyl groups have been found to inhibit the growth of Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 2.0 to 6.0 microM. researchgate.net Another study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which could be structurally related to the core of interest, showed significant antibacterial activity against Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org

Specifically, some synthesized (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, including a 6-methoxy variant, exhibited good to very good antibacterial activity, with MIC values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also shown promise as antifungal agents. researchgate.net A study on 6-methoxy-1H-indole-2-carboxylic acid, produced by Bacillus toyonensis, highlighted its promising antifungal activities. mdpi.comresearchgate.net This compound, when formulated as a nanosponge hydrogel, exhibited increased antimycotic activity against Candida albicans compared to the standard drug fluconazole. researchgate.net

Furthermore, new indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole have demonstrated a good level of antifungal activity, particularly against Candida species. turkjps.org Similarly, certain 5H-indolo[2,3-b]quinoline derivatives with methoxy and methyl groups have displayed strong activity against pathogenic fungi, with MIC values between 0.0025 and 0.12 mM. researchgate.net

Anticancer and Antitumor Activities

The development of novel anticancer agents remains a primary focus of medicinal chemistry research. Indole derivatives are well-established as a privileged scaffold in the design of antitumor compounds. mdpi.commdpi.com

Mechanisms of Action (e.g., tubulin inhibition, apoptosis induction)

Derivatives of this compound exert their anticancer effects through various mechanisms. One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov For example, some indole derivatives have been shown to bind to the colchicine (B1669291) site of tubulin, leading to G2/M phase cell cycle arrest and induction of apoptosis. nih.govmdpi.com

Another important mechanism is the induction of apoptosis through pathways involving the regulation of key proteins. For instance, the compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to induce apoptosis by promoting the production of reactive oxygen species and reducing mitochondrial membrane potential. acs.org Furthermore, some indole derivatives have been shown to inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. mdpi.com The inhibition of the PI3K/AKT/mTOR signaling pathway is another reported mechanism for the anticancer activity of related indole quinoline (B57606) derivatives. acs.org

Activity Against Specific Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic activity against a range of human cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) |

| Methoxy and methyl substituted 5H-indolo[2,3-b]quinolinium derivatives | Colon adenocarcinoma SW 707, Lung carcinoma A549, Transitional cell carcinoma Hu 1703, Oral epidermoid carcinoma KB | 0.01 to 3.0 µM researchgate.net |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Colorectal cancer HCT116, Caco-2 | 0.35 and 0.54 µM, respectively acs.org |

| Methoxy substituted dihydropyranoindoles | Prostate cancer DU-145 | 1.2 µM (for C6-methoxy) chim.it |

| Indole-isatin molecular hybrids (related structures) | Breast cancer (ZR-75), Lung cancer (A-549) | IC50 of 0.9 µM in A-549 cells for compound 5o tandfonline.com |

| Pyrazole–indole hybrids (related structures) | Liver carcinoma (HepG2), Breast adenocarcinoma (MCF-7), Colorectal carcinoma (HCT-116) | IC50 values ranging from 6.1 to 63.7 µM acs.org |

These findings underscore the potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. Further research into the structure-activity relationships and optimization of these compounds could lead to the discovery of potent and selective drugs for the treatment of various diseases.

Neuroprotective and Central Nervous System Activities

Derivatives of 6-methoxy-1H-indole have been investigated for their potential in treating central nervous system disorders. researchgate.net Indole compounds are recognized for their neuroprotective properties, making them promising candidates for the development of multifunctional agents for neurodegenerative diseases. researchgate.netnih.govnih.gov

Serotonin (B10506) (5-HT) receptors are crucial in the central nervous system, and their modulation can impact mood, cognition, and memory. mdpi.comnih.gov Several indole derivatives have been developed as ligands for serotonin receptors, particularly the 5-HT6 receptor, which is a target for cognitive enhancement and antidepressant effects. nih.govnih.gov

A series of N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were designed as potent 5-HT6 receptor ligands. nih.gov Within this series, the substitution on the indole ring significantly influenced the affinity for the 5-HT6 receptor, with the 5-methoxy substituted derivative showing high affinity. nih.gov Specifically, the compound 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline was identified as a potent and selective 5-HT6 receptor antagonist. nih.gov

Another study on N1-arylsulfonyltryptamines found that the 5-methoxy-1-benzenesulfonyl analogue exhibited the highest affinity for the human 5-HT6 receptor. capes.gov.br Furthermore, simple homotryptamines based on the indole nucleus, including 5-methoxy derivatives, have been identified as potential selective serotonin reuptake inhibitors (SSRIs). nih.gov

| Compound/Derivative Class | Receptor Target | Activity | Reference |

| N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives | 5-HT6 | Antagonist | nih.gov |

| 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline | 5-HT6 | Potent and selective antagonist | nih.gov |

| 5-methoxy-1-benzenesulfonyl tryptamine | 5-HT6 | High-affinity ligand | capes.gov.br |

| 5-methoxy homotryptamines | SERT | Potential SSRI | nih.gov |

| 5-MeO-MET | 5-HT1A, 5-HT2A | Potent ligand and agonist | wikipedia.org |

This table summarizes the serotonin receptor modulation activity of various 6-methoxy-1H-indole derivatives.

Melatonin (B1676174), an indole-derived hormone, plays a crucial role in regulating circadian rhythms. Its receptors are a key target for treating sleep disorders and other neurological conditions. Derivatives of 6-methoxy-1H-indole have been synthesized and evaluated as melatonin receptor analogues. nih.govdrugbank.com

One study focused on 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, where the methoxy group was shifted to the C-6 position of the indole nucleus. nih.gov These compounds displayed an affinity for the melatonin receptor similar to melatonin itself and acted as full agonists. nih.gov Further optimization by introducing substituents at the C-2 position resulted in significantly enhanced affinity and improved agonist activity. nih.gov

Another series of melatonin analogues included 6H-isoindolo[2,1-a]indoles and related structures. drugbank.comacs.org The 2-methoxyisoindolo[2,1-a]indoles demonstrated much higher binding affinities than their parent compounds without the methoxy group. drugbank.comacs.org Interestingly, while some of these methoxy derivatives were agonists, others acted as antagonists. drugbank.comacs.org

| Compound/Derivative Class | Receptor Target | Activity | Reference |

| 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives | Melatonin Receptors | Full Agonist | nih.gov |

| 2-Substituted 1-(2-alkanamidoethyl)-6-methoxyindole derivatives | Melatonin Receptors | Enhanced Affinity, Improved Agonist | nih.gov |

| 2-Methoxyisoindolo[2,1-a]indoles | Melatonin Receptors | High Affinity, Agonist/Antagonist | drugbank.comacs.org |

| 10-Methoxy-5,6-dihydroindolo[2,1-a]isoquinolines | Melatonin Receptors | High Affinity, Agonist | drugbank.comacs.org |

This table presents the activity of 6-methoxy-1H-indole derivatives as melatonin receptor analogues.

The antidepressant potential of indole derivatives has been a significant area of research. nih.govresearchgate.net Some this compound derivatives have shown promise in this regard.

Research into N1-azinylsulfonyl-3-(1,2,3,6-tetrahyrdopyridin-4-yl)-1H-indole derivatives as 5-HT6 receptor antagonists revealed antidepressant-like activity in animal models. nih.gov Specifically, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline) displayed significant antidepressant-like effects at low doses in the forced swim test. nih.gov

The development of multi-target antidepressants has also involved indole derivatives. A series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with varying substituents on the indole ring, including 5-methoxy, were synthesized and showed affinity for the serotonin transporter (SERT). mdpi.com

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.com Indole derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govrsc.orgmdpi.com

A study on benzothiazolone derivatives identified a compound, M13 , which contains a 6-methoxy indole group, as a potent inhibitor of BChE with an IC50 value of 1.21 μM. mdpi.com The 6-methoxy indole moiety was suggested to have a significant effect on BChE inhibitory activity. mdpi.com Docking studies indicated that the methoxy indole group of M13 forms a hydrogen bond with the Ser287 residue of BChE. mdpi.com

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Benzothiazolone derivative M13 (with 6-methoxy indole) | BChE | 1.21 μM | mdpi.com |

This table shows the anticholinesterase activity of a 6-methoxy indole-containing derivative.

Antidepressant Effects

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. rjptonline.orgresearchgate.netnih.govmdpi.comresearchgate.net

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Three of these compounds showed significant anti-inflammatory effects compared to the reference drug, indomethacin. nih.gov One of the potent compounds was found to selectively inhibit COX-2 expression, suggesting a gastro-sparing profile. nih.gov

Other indole derivatives, including those with a 6-methoxy substitution, have also been investigated for their anti-inflammatory potential.

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | COX-2 Inhibition | Significant anti-inflammatory activity, comparable to indomethacin. Selective COX-2 inhibition. | nih.gov |

This table highlights the anti-inflammatory properties of this compound derivatives.

Antiviral Activities

The indole scaffold is a key component in several antiviral agents. rjptonline.orgresearchgate.netnih.gov Derivatives of 6-methoxy-1H-indole have demonstrated activity against a range of viruses.

One study reported on a 6-bromo-5-methoxy-1-methyl-indole derivative that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and also suppressed syncytium formation induced by the SARS-CoV-2 spike protein. actanaturae.ru

Derivatives of 5,6-dimethoxy-1-methyl-1H-indole have been investigated for their efficacy against HIV. Certain derivatives showed potent antiviral activity against HIV strains that were resistant to conventional treatments.

| Virus | Compound/Derivative Class | Key Findings | Reference |

| SARS-CoV-2 | 6-bromo-5-methoxy-1-methyl-indole derivative | Complete inhibition of viral replication at 52.0 μM. | actanaturae.ru |

| HIV | 5,6-dimethoxy-1-methyl-1H-indole derivatives | Potent activity against resistant HIV strains. |

This table summarizes the antiviral activities of 6-methoxy-1H-indole derivatives.

Anti-HIV Activity

The indole scaffold is a key component in the development of novel anti-HIV agents, targeting various stages of the viral life cycle. Research into methoxy- and methyl-substituted indole derivatives has revealed promising candidates for HIV inhibition.

While direct studies on this compound derivatives are limited, research on structurally similar compounds highlights the potential of this class. For instance, derivatives of 5,6-Dimethoxy-1-methyl-1H-indole have demonstrated significant antiviral properties against HIV. In one study, these derivatives exhibited submicromolar activity in preventing cell-cell fusion and viral replication, with effective concentrations (EC50) ranging from 200 to 700 nM against multiple HIV strains.

Furthermore, research into related indole structures has identified potent inhibitors of key viral enzymes. Derivatives of 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid have been shown to effectively inhibit HIV integrase, a critical enzyme for viral replication, with some analogues achieving half-maximal inhibitory concentration (IC50) values as low as 0.13 μM. The mechanism often involves the chelation of magnesium ions within the enzyme's active site. Another class, isatinyl thiosemicarbazones featuring a 5-methyl substituted indole core, has also shown promising activity against HIV-1 replication. nih.gov Specifically, the compound 2-(1-{[4-(4-chlorophenyl)tetrahydropyrazin-1(2H)-yl]methyl}-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-N-(methyloxy)hydrazine-1-carbothioamide (B21) displayed an EC50 value of 1.69 μM. nih.gov These findings collectively suggest that the this compound scaffold is a viable candidate for the development of new anti-HIV therapies. researchgate.netrsc.orginnovareacademics.in

| Compound Class | Specific Derivative Example | Target/Mechanism | Reported Activity (EC50/IC50) | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxy-1-methyl-1H-indole Derivatives | Not specified | Inhibition of cell-cell fusion and viral replication | 200 - 700 nM | |

| 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid Derivatives | Not specified | HIV Integrase Inhibition | As low as 0.13 µM | |

| Isatinyl Thiosemicarbazones (with 5-methyl indole core) | B21 | Inhibition of HIV-1 replication | 1.69 µM | nih.gov |

Antidiabetic and Antihypertensive Properties

Derivatives of the indole scaffold have shown significant promise in managing metabolic and cardiovascular disorders, including diabetes and hypertension. rsc.orgmdpi.comderpharmachemica.com

Antidiabetic Properties: Research has identified certain indole derivatives as effective inhibitors of enzymes involved in glucose metabolism, such as α-glucosidase. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels. One study identified 9-(5-bromo-1H-indol-3-yl)-6-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one , a complex derivative containing a 6-methoxyindole (B132359) moiety, as a potent inhibitor of α-glucosidase. sci-hub.se Additionally, hybrid molecules incorporating indole, oxadiazole, and thiazolidinone motifs have been evaluated for their antidiabetic effects. mdpi.com In this class, analogues with para-methoxy substitutions demonstrated notable inhibitory activity against both α-amylase (IC50 = 13.70 ± 0.20 µM) and α-glucosidase (IC50 = 14.20 ± 0.20 µM). mdpi.com These findings underscore the potential of the 6-methoxy-indole structure as a basis for developing new antidiabetic agents.

Antihypertensive Properties: The indole nucleus is present in several compounds with cardiovascular activity. derpharmachemica.com In a search for new aminopropan-2-ol derivatives with adrenolytic activity, researchers synthesized compounds starting from a 6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy precursor. mdpi.com The resulting derivatives were evaluated for their hypotensive (blood pressure lowering) activity, demonstrating that the substituted methoxy-indole framework can be effectively utilized to create agents for managing hypertension. mdpi.com These compounds often act as antagonists at adrenoceptors, a common mechanism for antihypertensive drugs. mdpi.com

| Activity | Derivative Class/Example | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|---|

| Antidiabetic | Complex 6-methoxyindole derivative | α-glucosidase inhibition | Identified as a potent inhibitor. | sci-hub.se |

| Antidiabetic | Indole-oxadiazole-thiazolidinone hybrid (p-methoxy analog) | α-amylase / α-glucosidase inhibition | IC50 of 13.70 µM (α-amylase) and 14.20 µM (α-glucosidase). | mdpi.com |

| Antihypertensive | Propanolamine derivative from a 6-methoxy-indole precursor | Adrenoceptor antagonism | Resulting compounds showed hypotensive activity. | mdpi.com |

Immunomodulatory Activity

Indole derivatives can exert significant influence over the immune system. The parent compound of many indoles, tryptophan, is metabolized into molecules like serotonin and kynurenines, which are known to modulate immunological events such as leukocyte activation, chemotaxis, and cytokine secretion. nih.gov This inherent biological activity provides a foundation for the immunomodulatory potential of synthetic indole derivatives.

Research on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) , a close isomer of the target scaffold, has provided direct evidence of immunomodulatory effects. nih.govresearchgate.net In a study investigating its protective effects against cisplatin-induced organ damage, MMINA was found to downregulate the expression of key genes involved in inflammation. Current time information in Bangalore, IN. This included the suppression of NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. Current time information in Bangalore, IN. By inhibiting these pro-inflammatory pathways, MMINA demonstrates a potent immunomodulatory and anti-inflammatory mechanism of action. nih.govCurrent time information in Bangalore, IN. This activity suggests that derivatives of this compound could be valuable in treating conditions with an inflammatory component.

| Compound | Key Immunomodulatory Effect | Mechanism of Action | Reference |

|---|---|---|---|

| MMINA (a 5-methoxy-2-methyl-indole derivative) | Anti-inflammatory | Downregulation of inflammatory signaling pathways (NF-κB, STAT-3, TNF-α, etc.). | nih.govCurrent time information in Bangalore, IN. |

| Serotonin (an endogenous indole) | Modulation of leukocyte function | Interaction with serotonergic system components on immune cells. | nih.gov |

Chemoprotective Agent Research

Chemoprotective agents are compounds that protect healthy cells from the toxic effects of chemotherapy drugs. Research into indole derivatives has identified promising candidates for this application.

A significant study focused on the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) , which has a substitution pattern very similar to this compound. nih.gov This research investigated MMINA as a potential chemoprotective agent against organ damage induced by the anticancer drug cisplatin. nih.govCurrent time information in Bangalore, IN. The study found that MMINA treatment reversed cisplatin-induced increases in nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative stress. nih.govCurrent time information in Bangalore, IN. Simultaneously, it boosted the activity of crucial antioxidant enzymes, glutathione peroxidase (GPx) and superoxide dismutase (SOD). nih.govCurrent time information in Bangalore, IN. The mechanism of action is believed to be through the inhibition of reactive oxygen species (ROS) and inflammation. nih.gov These findings highlight the strong potential of methoxy-methyl substituted indoles as effective chemoprotective agents to mitigate the side effects of cancer therapies. brieflands.com

| Compound | Application | Key Research Findings | Reference |

|---|---|---|---|

| MMINA (a 5-methoxy-2-methyl-indole derivative) | Chemoprotection against cisplatin-induced organ damage | Reversed markers of oxidative stress (NO, MDA) and enhanced antioxidant enzyme activity (GPx, SOD). | nih.govCurrent time information in Bangalore, IN. |

Computational and Theoretical Investigations of 6 Methoxy 5 Methyl 1h Indole

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. researchgate.netnih.gov DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. researchgate.netnih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.netasianpubs.org A smaller energy gap suggests a more reactive molecule, as it implies that less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. asianpubs.orgscirp.orgresearchgate.net

For indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole ring system, while the LUMO distribution can vary depending on the substituents. scirp.org The calculated HOMO-LUMO energy gap is used to interpret the potential biological activity of the molecule. asianpubs.org

Table 1: Representative Frontier Molecular Orbital Data for Indole Derivatives Note: The following data is representative of indole-based compounds as specific values for 6-Methoxy-5-methyl-1H-indole are not publicly available. The values illustrate typical results from DFT calculations.

| Parameter | Description | Representative Value Range | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV | scirp.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV | scirp.org |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.5 eV | researchgate.netresearchgate.net |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. derpharmachemica.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target. Software like AutoDock is commonly used to perform these simulations, employing algorithms like the Lamarckian Genetic Algorithm to explore possible binding conformations. derpharmachemica.com For indole derivatives, docking studies have been conducted against various targets, including enzymes like cyclooxygenase (COX) and kinases, to evaluate their potential as inhibitors. ijcrt.orgmdpi.comtandfonline.com

Docking simulations provide a detailed profile of the interactions between the ligand (e.g., this compound) and the amino acid residues in the active site of the target protein. echemcom.com These interactions are crucial for the stability of the ligand-protein complex. Common types of interactions observed for indole derivatives include:

Hydrogen Bonds: The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the oxygen of the methoxy (B1213986) group can act as a hydrogen bond acceptor, often forming bonds with residues like Aspartate (Asp) or Tyrosine (Tyr). tandfonline.comnih.gov

Hydrophobic Interactions: The aromatic indole ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as Leucine (Leu), Valine (Val), and Alanine (Ala). tandfonline.com

Pi-Pi Stacking/Interactions: The planar indole ring can form π-π stacking interactions with the aromatic rings of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

The specific residues and interaction types depend entirely on the topology of the protein's active site. echemcom.comtandfonline.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol) or an inhibition constant (Ki). ijcrt.orgtandfonline.com A lower (more negative) binding energy indicates a stronger and more stable interaction between the ligand and the protein. ijcrt.org These predicted values help in ranking potential drug candidates before their synthesis and experimental testing. For example, docking studies on various indole derivatives have reported binding affinities ranging from -6.0 to over -10.0 kcal/mol for different biological targets. ijcrt.orgtandfonline.com

Table 2: Representative Binding Affinity Data from Molecular Docking of Indole Derivatives Note: This table shows example values for various indole compounds against different targets to illustrate typical prediction outcomes.

| Target Protein | Ligand Type | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Aromatase (CYP19A1) | 2-Methyl Indole Derivative | -7.5 | ijcrt.org |

| Cyclooxygenase-2 (COX-2) | Indole Hydrazide Derivative | -8.5 to -9.5 | mdpi.com |

| EGFR Kinase | Indazole Derivative | -7.1 to -8.7 | tandfonline.com |

| 5-HT6 Receptor | N-Arylsulfonylindole | Ki = 58 nM | nih.gov |

Ligand-Protein Interaction Profiling

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. nih.govresearcher.life The MEP map is color-coded to identify the electrostatic potential at different points on the molecule's surface. This analysis is valuable for predicting the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the N-H proton of the indole ring. nih.gov

Green Regions: Represent areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the methoxy group and a positive potential (blue) near the hydrogen atom attached to the indole nitrogen. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular interactions within a molecule. uni-muenchen.defaccts.de It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The key insights from NBO analysis include:

Hyperconjugative Interactions: It quantifies the stabilization energy associated with electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. nih.gov This reveals the significance of charge transfer interactions within the molecule.

Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods.

Bond Character: It describes the hybridization of atoms and the nature (e.g., sigma, pi, lone pair) of the orbitals that form the chemical bonds. uni-muenchen.de

In indole derivatives, NBO analysis can elucidate the electron-donating effects of substituents like the methoxy group and the hyperconjugative effects of the methyl group on the electronic structure of the indole ring. nih.govdergipark.org.tr

Prediction of Biological Activity (Pa/Pi values)

The Prediction of Activity Spectra for Substances (PASS) is an online computational tool used to predict a wide range of biological activities for a given chemical structure. ijcce.ac.irnih.gov The prediction is based on a comparison of the input structure with a large database of known active compounds. The results are presented as a list of potential activities with corresponding probabilities:

Pa (Probability to be Active): The probability that the compound exhibits a particular biological activity. way2drug.com

Pi (Probability to be Inactive): The probability that the compound is inactive for that specific activity. way2drug.com

For a given activity, if Pa > Pi, the compound is considered likely to possess that activity. ijcce.ac.ir A high Pa value (e.g., > 0.7) suggests that the molecule's structure is very similar to known active compounds. way2drug.com Conversely, a compound with Pa < Pi is unlikely to be active. This tool can be used to screen novel compounds like this compound for a broad spectrum of potential pharmacological effects, such as kinase inhibitory or antimicrobial activity, guiding further experimental validation. ijcce.ac.irnih.gov

Physicochemical Characteristics and Drug-Likeness Prediction

Computational and theoretical investigations are essential in modern drug discovery, providing crucial insights into the potential of a molecule to be developed into a therapeutic agent. For this compound, in silico analysis is employed to predict its physicochemical properties and evaluate its "drug-likeness." This process involves calculating molecular descriptors that are critical for absorption, distribution, metabolism, and excretion (ADME) properties. Such predictions allow researchers to identify promising candidates early in the development pipeline, saving time and resources. researchgate.netnih.gov

Detailed computational analyses for this compound focus on its fundamental molecular properties and its adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. These theoretical predictions are foundational for guiding further experimental studies. mdpi.com

Predicted Physicochemical Properties

The physicochemical profile of a compound is critical to its pharmacokinetic behavior. Key descriptors for this compound have been calculated using computational models. These properties include molecular weight, lipophilicity (expressed as LogP), and the topological polar surface area (TPSA), which correlates with a molecule's transport properties.